(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
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Overview
Description
(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride typically involves the esterification of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted amino indole derivatives.
Scientific Research Applications
(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(1H-indol-3-yl)-propionic acid methyl ester
- (S)-Ethyl 2-Amino-3-(1H-indol-3-yl)propanoate hydrochloride
Uniqueness
(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride is unique due to its specific tert-butyl ester group, which imparts distinct chemical and biological properties. This modification can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBSYCWJZVVILK-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467895 |
Source
|
Record name | (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115692-31-4 |
Source
|
Record name | (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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